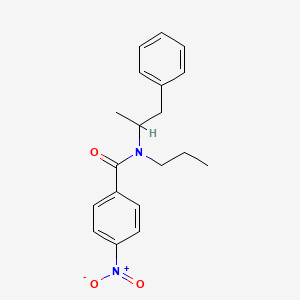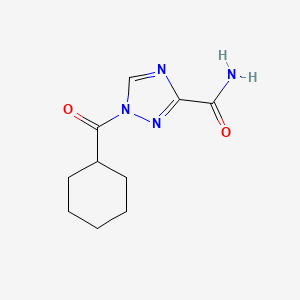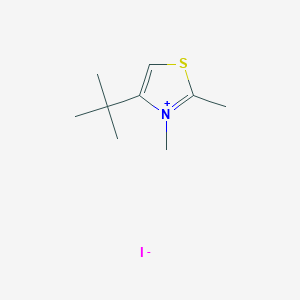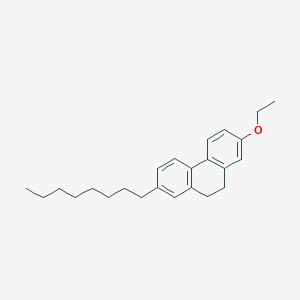
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethoxy group at the 2-position and an octyl group at the 7-position of the phenanthrene core. The phenanthrene structure is known for its stability and aromaticity, making it a valuable scaffold in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene typically involves the functionalization of the phenanthrene core. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been explored for the hydrocracking of polycyclic aromatic hydrocarbons, including 9,10-dihydrophenanthrene .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas and catalysts such as Raney nickel are typically used.
Substitution: Reagents like bromine for halogenation and sulfuric acid for sulfonation are commonly employed.
Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and fully hydrogenated derivatives.
Scientific Research Applications
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of viruses like SARS-CoV-2 . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
7-methoxy-9,10-dihydrophenanthrene-2,5-diol: This compound has similar structural features but differs in the functional groups attached to the phenanthrene core.
2-methoxy-9,10-dihydrophenanthrene-4,5-diol: Another derivative with distinct functional groups that confer different biological activities.
Uniqueness: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is unique due to its specific ethoxy and octyl substitutions, which enhance its solubility and reactivity compared to other phenanthrene derivatives. These modifications also influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63620-67-7 |
|---|---|
Molecular Formula |
C24H32O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-ethoxy-7-octyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C24H32O/c1-3-5-6-7-8-9-10-19-11-15-23-20(17-19)12-13-21-18-22(25-4-2)14-16-24(21)23/h11,14-18H,3-10,12-13H2,1-2H3 |
InChI Key |
UTTRYFPJQPKOBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
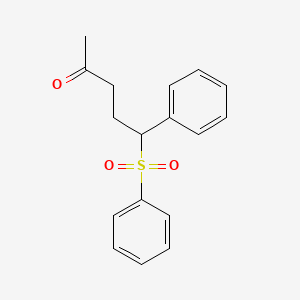
![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)


![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
